Cas no 1334372-97-2 (N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a synthetic compound with potential applications in medicinal chemistry. It features a pyrimidin-4-ylpiperidine-3-carboxamide core, providing structural diversity for drug design. The presence of a pyrazolyl group enhances its pharmacological activity, while the methoxy and methyl substituents contribute to its solubility and bioavailability. This compound is suitable for research and development in the fields of pharmaceuticals and agrochemicals.
N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide structure
1334372-97-2 structure
Product Name:N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
CAS No:1334372-97-2
MF:C21H24N6O2
MW:392.454263687134
CID:5844274
PubChem ID:56724667
Update Time:2025-06-18

N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxy-5-methylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
    • N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
    • AKOS024534510
    • VU0534157-1
    • F6175-0705
    • 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide
    • 1334372-97-2
    • Inchi: 1S/C21H24N6O2/c1-15-6-7-18(29-2)17(11-15)25-21(28)16-5-3-9-26(13-16)19-12-20(23-14-22-19)27-10-4-8-24-27/h4,6-8,10-12,14,16H,3,5,9,13H2,1-2H3,(H,25,28)
    • InChI Key: SHXDPZDBEYPMPR-UHFFFAOYSA-N
    • SMILES: N1(C2=CC(N3C=CC=N3)=NC=N2)CCCC(C(NC2=CC(C)=CC=C2OC)=O)C1

Computed Properties

  • Exact Mass: 392.19607403g/mol
  • Monoisotopic Mass: 392.19607403g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 85.2Ų

N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6175-0705-2μmol
N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
1334372-97-2
2μmol
$85.5 2023-09-09
Life Chemicals
F6175-0705-5μmol
N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
1334372-97-2
5μmol
$94.5 2023-09-09
Life Chemicals
F6175-0705-10μmol
N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
1334372-97-2
10μmol
$103.5 2023-09-09
Life Chemicals
F6175-0705-20μmol
N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
1334372-97-2
20μmol
$118.5 2023-09-09
Life Chemicals
F6175-0705-1mg
N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
1334372-97-2
1mg
$81.0 2023-09-09
Life Chemicals
F6175-0705-2mg
N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
1334372-97-2
2mg
$88.5 2023-09-09
Life Chemicals
F6175-0705-3mg
N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
1334372-97-2
3mg
$94.5 2023-09-09
Life Chemicals
F6175-0705-4mg
N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
1334372-97-2
4mg
$99.0 2023-09-09
Life Chemicals
F6175-0705-5mg
N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
1334372-97-2
5mg
$103.5 2023-09-09
Life Chemicals
F6175-0705-10mg
N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
1334372-97-2
10mg
$118.5 2023-09-09

Additional information on N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide

Introduction to N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide (CAS No. 1334372-97-2)

N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide, identified by its CAS number CAS No. 1334372-97-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development.

The molecular structure of N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is characterized by a piperidine core linked to a pyrimidine ring, which is further substituted with a phenyl group containing methoxy and methyl substituents. This arrangement contributes to its unique chemical properties and biological interactions. The presence of the 1H-pyrazol-1-yl moiety enhances its potential as a pharmacophore, enabling interactions with various biological targets.

In recent years, there has been a growing interest in developing small molecules that can modulate the activity of enzymes and receptors involved in critical biological pathways. N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide has been investigated for its potential role in addressing various therapeutic challenges. Its structural features suggest that it may interact with targets such as kinases, which are often implicated in cancer and inflammatory diseases.

The compound's design incorporates elements that are known to enhance binding affinity and selectivity, which are crucial for the development of effective drugs. The methoxy and methyl groups on the phenyl ring contribute to steric hindrance and electronic effects that can fine-tune the interaction with biological targets. Additionally, the pyrimidine ring provides a platform for hydrogen bonding, further stabilizing the compound's binding to its intended targets.

Recent studies have highlighted the importance of scaffold diversity in drug discovery, and N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide exemplifies this principle. Its unique structure has been explored in high-throughput screening campaigns to identify potential leads for further optimization. The compound's ability to modulate key enzymes has made it a valuable asset in the search for novel therapeutic agents.

The synthesis of N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 2-methoxy-5-methylphenyl group and the 1H-pyrazol-1-yl moiety necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule.

In terms of biological activity, preliminary studies have shown that N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol- 1- yl b>)pyrimidin- 4- yl]piperidine- 3- carboxamide exhibits inhibitory effects on certain kinases. These findings are particularly intriguing given the critical role of kinases in various disease pathways. Further research is ongoing to elucidate the mechanisms by which this compound exerts its effects and to identify potential therapeutic applications.

The development of new drugs often involves iterative optimization processes where initial leads are modified to improve their efficacy, selectivity, and pharmacokinetic properties. N-(2-methoxy- 5- methylphenyl b >)-1-[6((
) H-pyrazol- 11 - yl)pyrimidin- 4 - yl)piperidine- 3 - carboxamide is no exception, and ongoing studies aim to refine its structure for better performance. By leveraging computational modeling and structural biology techniques, researchers are working to understand how small changes in the molecule can significantly impact its biological activity.

The pharmaceutical industry continues to invest heavily in innovative approaches to drug discovery, recognizing that addressing unmet medical needs requires novel chemical entities. N-(
) 2methoxy- 5methylphenylethylethylethylethylethylethylethylethylethylethylethylethylenemethylpyridinecarboxamide stands as a testament to this commitment, embodying the cutting-edge research that is shaping the future of medicine. Its exploration represents not only a scientific endeavor but also a beacon of hope for patients who suffer from conditions currently lacking effective treatments.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk